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molecular formula C10H9NO3 B8704510 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- CAS No. 54903-11-6

2(3H)-Benzoxazolone, 6-(1-oxopropyl)-

Cat. No. B8704510
M. Wt: 191.18 g/mol
InChI Key: BRESOSPCSIHWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772323B2

Procedure details

1000 g polyphosphoric acid are taken at 50° C., 100 g (740 mmol) 2-benzoxazolinone and 80 mL (1.07 mol) propionic acid are added and then the mixture is stirred for 2 h at 90° C. The reaction mixture is cooled to 50° C. and while being cooled it is combined with 1500 mL cold H2O. H2O phase is decanted off and the whole process is repeated twice more with 1500 mL H2O. Then the solid is suction filtered, triturated with diethyl ether/EtOH, suction filtered and washed with diethyl ether.
[Compound]
Name
polyphosphoric acid
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[C:11](O)(=[O:14])[CH2:12][CH3:13]>O>[C:11]([C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:10])[O:1][C:5]=2[CH:6]=1)(=[O:14])[CH2:12][CH3:13]

Inputs

Step One
Name
polyphosphoric acid
Quantity
1000 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are taken at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled it
CUSTOM
Type
CUSTOM
Details
H2O phase is decanted off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether/EtOH, suction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CC)(=O)C1=CC2=C(NC(O2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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